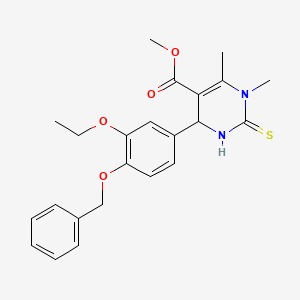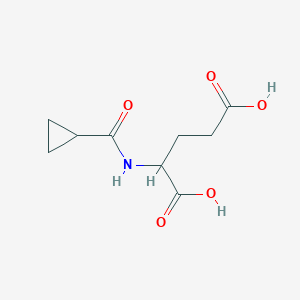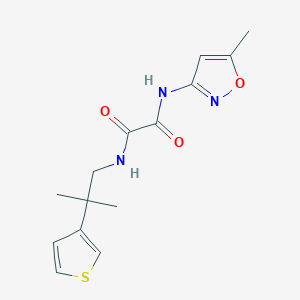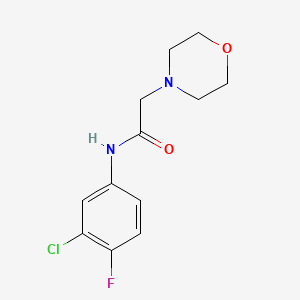![molecular formula C25H20ClN5O2 B2588679 2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538343-85-0](/img/structure/B2588679.png)
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . These compounds are known for their wide range of pharmacological effects .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 3,4-dihydropyrimidine-2-thiones with various electrophilic building blocks . The mass spectra for these compounds show the correct quasimolecular ions, and their IR spectra reveal the presence of the functional groups .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by various spectroscopic techniques. For instance, their IR spectra reveal the presence of functional groups and the disappearance of certain groups, confirming that the reaction took place .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the reaction of 3,4-dihydropyrimidine-2-thiones with various electrophilic building blocks . The IR spectra of these compounds confirm the occurrence of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For instance, their melting points, yields, and other properties can be determined .Applications De Recherche Scientifique
Anticancer Activity
This compound is known to have a wide range of pharmacological activities, including anticancer properties . Some compounds with a similar structure have been tested for antiproliferative activities against five human cancer cell lines of gynecological origin .
Antimicrobial Activity
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is part of the structure of this compound, is known to exhibit antimicrobial activity .
Anti-tubercular Activity
This compound also shows potential as an anti-tubercular agent .
CB2 Cannabinoid Agonists
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is also found in CB2 cannabinoid agonists . These are compounds that bind to and activate the CB2 receptor, one of the two main types of cannabinoid receptors in the body. This can have a variety of effects, including reducing inflammation and pain.
Feticide
The compound is also known to have feticide properties . This means it can cause the death of a fetus. However, it’s important to note that this is a potential application and would need to be used with extreme caution.
Adenosine Antagonists
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is found in many adenosine antagonists . These are drugs that block the action of adenosine, a molecule that plays many roles in the body, including regulating heart rate and blood flow.
Herbicides
Substituted 1,2,4-triazolo[1,5-a]pyrimidines are a new class of highly active herbicides . This suggests that this compound could potentially be used in agriculture to control unwanted plants.
LSD1 Inhibitors
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is similar to the structure of this compound, can be used as the template for designing new LSD1 inhibitors . LSD1 is an enzyme that plays a role in gene expression, and inhibiting it can have various effects, including slowing the growth of cancer cells.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-15-21(24(33)28-19-8-3-2-4-9-19)22(16-10-12-20(32)13-11-16)31-25(27-15)29-23(30-31)17-6-5-7-18(26)14-17/h2-14,22,32H,1H3,(H,28,33)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCGHMJVRAVJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)Cl)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)



![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2588604.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2588606.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)

![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)
![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)

